

Application of ASP6537 in Studying Cyclooxygenase-1 (COX-1) in Inflammatory Models

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Compound of Interest

Compound Name: ASP6537

Cat. No.: B1667638

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Introduction

ASP6537, also known as FK881, is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). Its remarkable selectivity makes it an invaluable tool for elucidating the specific roles of COX-1 in various physiological and pathological processes, particularly in the context of inflammation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, **ASP6537** allows for the targeted investigation of the COX-1 pathway. This document provides detailed application notes and experimental protocols for utilizing **ASP6537** in preclinical inflammatory models.

The primary mechanism of action of NSAIDs involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs).[1] While the anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of the inducible COX-2 isoform, the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[1][2] However, emerging evidence suggests that COX-1 also plays a significant role in inflammatory processes.[3][4] **ASP6537**, with its high selectivity for COX-1, serves as a critical pharmacological tool to dissect the contributions of this isoform to inflammation.

Quantitative Data Summary

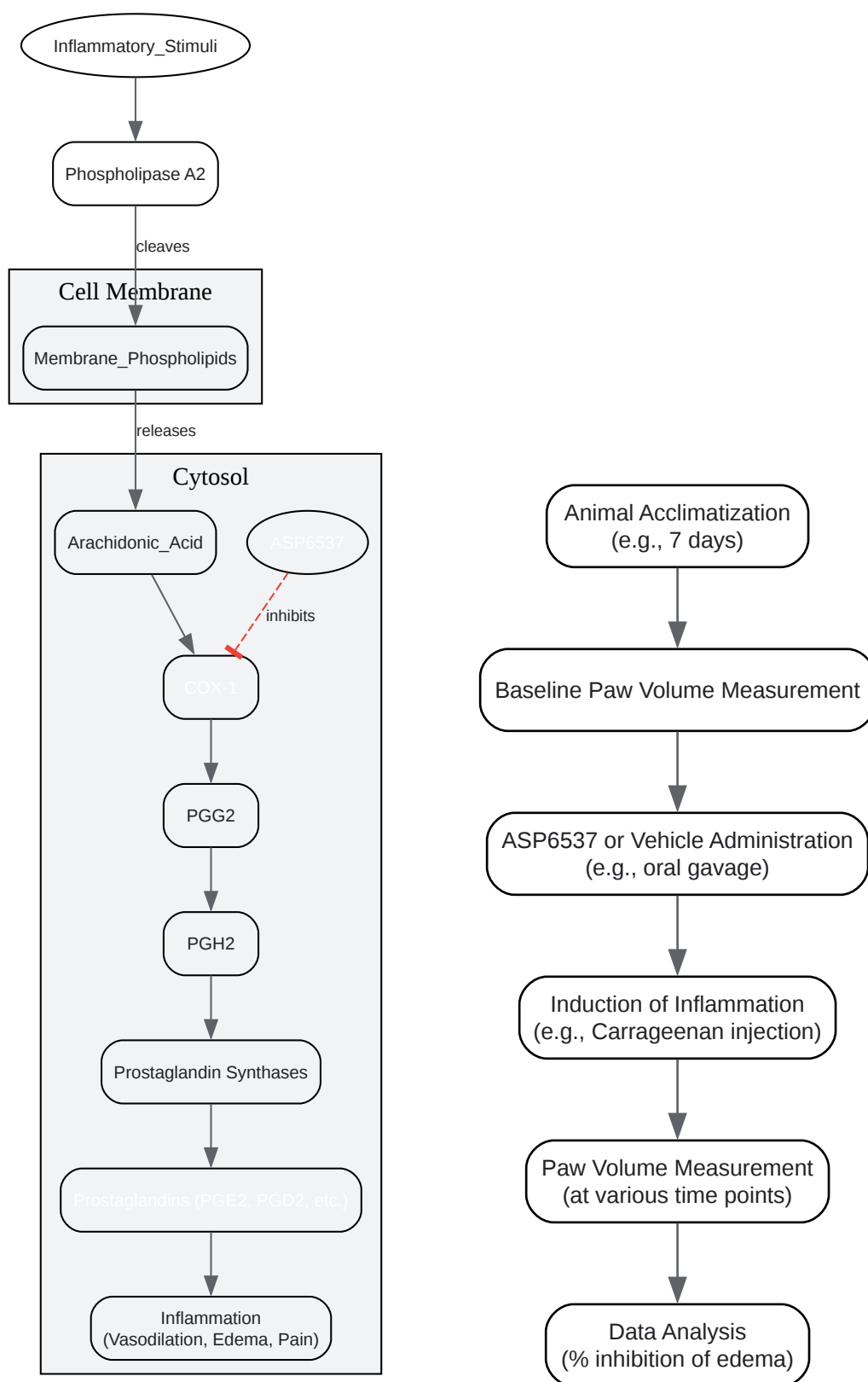
The following table summarizes the key quantitative data for **ASP6537**, highlighting its potency and selectivity for COX-1.

Parameter	Value	Species/System	Reference
IC50 (rhCOX-1)	0.703 nM	Recombinant Human	[5]
IC50 Ratio (rhCOX-2 / rhCOX-1)	>142,000	Recombinant Human	[6]
ED30 (Carrageenan-induced Paw Edema)	22 mg/kg	Rat	[6]
ED50 (Adjuvant-induced Arthritis)	17 mg/kg	Rat	[6]
ED50 (Adjuvant Arthritis Hyperalgesia)	1.8 mg/kg	Rat	[6]
ED50 (Acetic Acid-induced Writhing)	19 mg/kg	Mouse	[6]
Gastrointestinal Tolerability (NOEL)	>320 mg/kg	Rat	[6]

Signaling Pathways and Experimental Workflows

COX-1 Signaling Pathway in Inflammation

The following diagram illustrates the classical COX-1 signaling pathway leading to the production of pro-inflammatory prostaglandins. **ASP6537** specifically inhibits the conversion of arachidonic acid to PGG2 by COX-1.



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